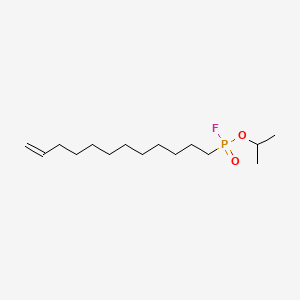

Isopropyl dodec-11-enylfluorophosphonate

Vue d'ensemble

Description

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) is an organophosphorus ester that antagonizes the central cannabinoid receptor (CB1) and inhibits FAAH with similar potencies (IC50 = 2 nM) .

Molecular Structure Analysis

The molecular formula of Isopropyl dodec-11-enylfluorophosphonate is C15H30FO2P, and its molecular weight is 292.37 . The SMILES representation of its structure isO=P(OC(C)C)(CCCCCCCCCCC=C)F .

Applications De Recherche Scientifique

Endocannabinoid System Research

IDFP is a dual inhibitor of the central cannabinoid (CB1) receptor and fatty acid amide hydrolase (FAAH), with IC50 values of 2 nM . This makes it a valuable tool for studying the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain, mood, appetite, and memory.

Neuropharmacology

Due to its action on the CB1 receptor and FAAH, IDFP can be used to investigate the neuropharmacological effects of endocannabinoids. It helps in understanding how modulation of this system can affect neurological functions and behaviors .

Lipid Biochemistry

IDFP’s role in inhibiting enzymes involved in lipid metabolism makes it useful for exploring lipid biochemistry. Researchers can study the synthesis and breakdown of lipids in the body, which is essential for maintaining cellular health and function .

Toxicology

At a dosage of 30 mg/kg, IDFP inhibits 99% of brain neuropathy target esterase-lysophospholipase, which is linked to delayed toxicity in mice . This property is significant for toxicological studies, especially in understanding the mechanisms of neurotoxicity and developing protective strategies.

Enzyme Inhibition Studies

IDFP serves as a potent inhibitor for various enzymes beyond FAAH, such as neuropathy target esterase-lysophospholipase. This allows for detailed studies on enzyme functions and the development of inhibitors as potential therapeutic agents .

Structural Biology

The compound has been used in crystallography studies to understand the structure and function of enzymes like lysosomal phospholipase A2. By forming complexes with these enzymes, IDFP can help elucidate their three-dimensional structures and active sites .

Mécanisme D'action

Target of Action

Isopropyl dodec-11-enylfluorophosphonate (IDEFP) primarily targets the central cannabinoid receptor (CB1) and Fatty Acid Amide Hydrolase (FAAH) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is involved in mediating the psychoactive effects of cannabis. FAAH is an integral membrane enzyme that breaks down endocannabinoids, fatty acid amides with a variety of physiological functions including pain relief and inflammation.

Mode of Action

IDEFP acts as an antagonist to the CB1 receptor and an inhibitor to FAAH . It binds to these targets and inhibits their activity, with similar potencies (IC50 = 2 nM) . This means that it prevents the normal signaling through the CB1 receptor and the breakdown of endocannabinoids by FAAH.

Biochemical Pathways

By inhibiting FAAH, IDEFP increases the levels of endocannabinoids, which are natural ligands for the CB1 receptor . This can enhance the signaling through the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory. The exact downstream effects can vary depending on the specific physiological context.

Pharmacokinetics

As an organophosphorus ester, it is likely to be lipophilic and able to cross the blood-brain barrier to reach its central targets .

Result of Action

The inhibition of FAAH and antagonism of the CB1 receptor by IDEFP can lead to changes in the signaling through the endocannabinoid system . This can have a variety of effects at the molecular and cellular level, potentially influencing processes such as pain sensation, mood, and memory.

Safety and Hazards

Propriétés

IUPAC Name |

12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGAHLUSUUTRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CCCCCCCCCCC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?

A: Isopropyl Dodec-11-enylfluorophosphonate acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that Isopropyl Dodec-11-enylfluorophosphonate likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.

Q2: The research mentions Isopropyl Dodec-11-enylfluorophosphonate as a potential tool for studying cannabinoid receptors. Could you elaborate on this?

A: Research suggests that Isopropyl Dodec-11-enylfluorophosphonate can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing Isopropyl Dodec-11-enylfluorophosphonate with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

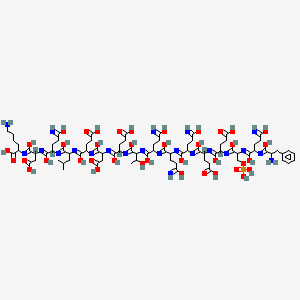

![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)